molecular formula C3H5ClN2O2 B1415778 2-chloro-N-(hydroxyiminomethyl)acetamide CAS No. 1785917-18-1

2-chloro-N-(hydroxyiminomethyl)acetamide

Katalognummer: B1415778
CAS-Nummer: 1785917-18-1
Molekulargewicht: 136.54 g/mol
InChI-Schlüssel: MCHSMLGEDJOAMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-(hydroxyiminomethyl)acetamide is a chemical compound with the molecular formula C3H5ClN2O2 It is known for its applications in various fields, including chemistry, biology, and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the methods reported for the synthesis of 2-chloro-N-(hydroxyiminomethyl)acetamide involves the reaction of 2-chloroacetamide with formaldehyde . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process involving 2-chloroacetamide and formaldehyde can be scaled up for industrial applications, provided that the reaction conditions are carefully monitored to maintain product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-(hydroxyiminomethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted acetamides.

Wirkmechanismus

The mechanism of action of 2-chloro-N-(hydroxyiminomethyl)acetamide involves its interaction with biological molecules. As a formaldehyde releaser, it can donate formaldehyde under certain conditions, which can then interact with proteins and other biomolecules. This interaction can lead to various biological effects, including antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-chloro-N-(hydroxyiminomethyl)acetamide is unique due to its specific structure, which allows it to act as a formaldehyde releaser. This property distinguishes it from other chloroacetamide derivatives and makes it valuable in applications requiring formaldehyde donation.

Eigenschaften

CAS-Nummer

1785917-18-1

Molekularformel

C3H5ClN2O2

Molekulargewicht

136.54 g/mol

IUPAC-Name

2-chloro-N-(hydroxyiminomethyl)acetamide

InChI

InChI=1S/C3H5ClN2O2/c4-1-3(7)5-2-6-8/h2,8H,1H2,(H,5,6,7)

InChI-Schlüssel

MCHSMLGEDJOAMO-UHFFFAOYSA-N

SMILES

C(C(=O)NC=NO)Cl

Kanonische SMILES

C(C(=O)NC=NO)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.